molecular formula C7H4BrF3S B15203888 3-Bromo-4-fluorophenyl difluoromethyl sulphide

3-Bromo-4-fluorophenyl difluoromethyl sulphide

Cat. No.: B15203888
M. Wt: 257.07 g/mol
InChI Key: MCSNIKNWRUNHIT-UHFFFAOYSA-N
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Description

3-Bromo-4-fluorophenyl difluoromethyl sulphide is an organic compound characterized by the presence of bromine, fluorine, and sulphur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 4-fluorophenyl difluoromethyl sulphide using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of 3-Bromo-4-fluorophenyl difluoromethyl sulphide may involve large-scale bromination and fluorination processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-fluorophenyl difluoromethyl sulphide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The sulphide group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding hydrocarbons or alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Major Products Formed

    Substitution: Formation of 3-substituted-4-fluorophenyl difluoromethyl sulphides.

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of hydrocarbons or alcohols.

Scientific Research Applications

3-Bromo-4-fluorophenyl difluoromethyl sulphide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluorophenyl difluoromethyl sulphide involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The difluoromethyl sulphide group can also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-fluorophenyl difluoromethyl sulphone
  • 3-Bromo-4-(difluoromethyl)pyridine
  • 3-Bromo-4-fluorophenyl difluoromethyl ether

Uniqueness

3-Bromo-4-fluorophenyl difluoromethyl sulphide is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, combined with a difluoromethyl sulphide group. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications .

Properties

Molecular Formula

C7H4BrF3S

Molecular Weight

257.07 g/mol

IUPAC Name

2-bromo-4-(difluoromethylsulfanyl)-1-fluorobenzene

InChI

InChI=1S/C7H4BrF3S/c8-5-3-4(12-7(10)11)1-2-6(5)9/h1-3,7H

InChI Key

MCSNIKNWRUNHIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SC(F)F)Br)F

Origin of Product

United States

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